N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-phenethyloxalamide
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Overview
Description
N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-phenethyloxalamide is a synthetic organic compound characterized by a cyclopropyl group attached to a hydroxymethyl moiety, linked to an oxalamide structure with a phenethyl group
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been found to interact with enzymes such as serine hydroxymethyl transferase . This enzyme plays a crucial role in the one-carbon metabolic pathway, which is essential for DNA synthesis and repair .
Biochemical Pathways
If we consider its potential interaction with serine hydroxymethyl transferase, it could influence the one-carbon metabolic pathway . This pathway is involved in various critical cellular processes, including DNA synthesis and repair, methylation reactions, and amino acid homeostasis .
Result of Action
If it does interact with serine hydroxymethyl transferase, it could potentially influence cellular processes such as dna synthesis and repair, methylation reactions, and amino acid homeostasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-phenethyloxalamide typically involves multiple steps:
Formation of the Cyclopropyl Intermediate: The initial step involves the synthesis of 1-(hydroxymethyl)cyclopropane. This can be achieved through the cyclopropanation of an appropriate alkene using reagents like diazomethane or through the Simmons-Smith reaction.
Attachment of the Phenethyl Group: The next step involves the introduction of the phenethyl group. This can be done through a nucleophilic substitution reaction where the hydroxymethyl group is converted to a leaving group (e.g., tosylate), followed by reaction with phenethylamine.
Formation of the Oxalamide: The final step involves the formation of the oxalamide structure. This can be achieved by reacting the intermediate with oxalyl chloride in the presence of a base like triethylamine, followed by the addition of the phenethylamine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid or an aldehyde, depending on the oxidizing agent used.
Reduction: The oxalamide moiety can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Tosyl chloride can be used to convert the hydroxymethyl group into a better leaving group for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-phenethyloxalamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of cyclopropyl-containing molecules on biological systems. Its structural features may interact with biological targets in unique ways, providing insights into enzyme inhibition or receptor binding.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its ability to interact with biological targets might make it a candidate for drug development, particularly in areas where cyclopropyl groups are known to enhance biological activity.
Industry
In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its stability and reactivity make it a versatile compound for various industrial processes.
Comparison with Similar Compounds
Similar Compounds
N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-benzylamide: Similar structure but with a benzyl group instead of a phenethyl group.
N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-ethylamide: Similar structure but with an ethyl group instead of a phenethyl group.
Uniqueness
N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-phenethyloxalamide is unique due to the presence of both a cyclopropyl group and a phenethyl group, which can confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N'-[[1-(hydroxymethyl)cyclopropyl]methyl]-N-(2-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-11-15(7-8-15)10-17-14(20)13(19)16-9-6-12-4-2-1-3-5-12/h1-5,18H,6-11H2,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYCFQVGFGJXKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C(=O)NCCC2=CC=CC=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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